

Potential Research Areas for Methyl (4-hydroxyphenyl)propynoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl (4-hydroxyphenyl)propynoate

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Introduction

Methyl (4-hydroxyphenyl)propynoate is a small organic molecule that holds significant, yet largely unexplored, potential in medicinal chemistry, materials science, and synthetic chemistry. Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a reactive terminal alkyne, makes it a versatile building block for the synthesis of more complex molecules and a candidate for a range of biological and material applications. The phenolic moiety is a common pharmacophore in numerous bioactive compounds, known for its antioxidant and hydrogen-bonding capabilities. The aryl alkyne group is a key functional group in medicinal chemistry, serving as a pharmacophore itself or as a versatile handle for "click" chemistry and other transformations. This guide outlines potential research avenues for this promising compound, providing hypothetical data, detailed experimental protocols for its synthesis, and visualizations of key pathways to stimulate further investigation.

Physicochemical and Spectroscopic Data (Hypothetical)

To facilitate future research, the following table summarizes the expected physicochemical and spectroscopic properties of **methyl (4-hydroxyphenyl)propynoate**. These values are estimated based on structurally similar compounds and computational predictions.

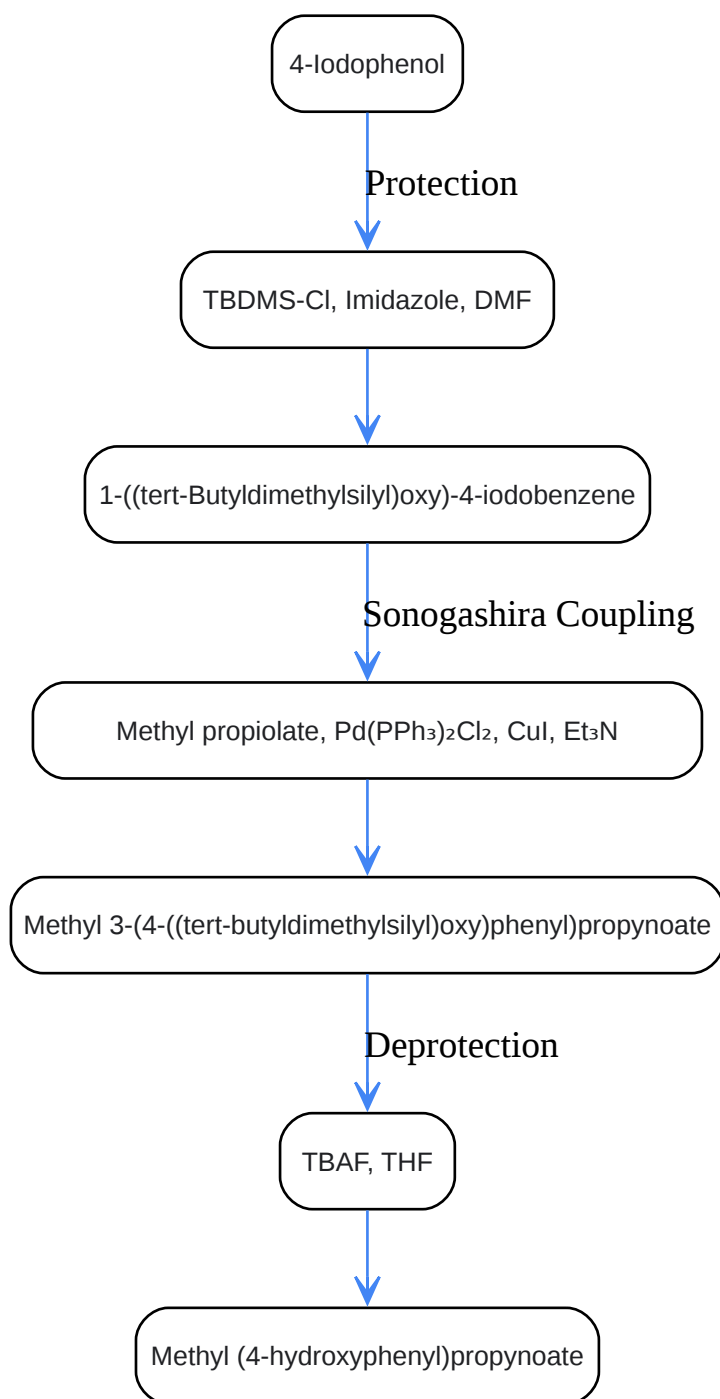
Property	Value
Molecular Formula	C ₁₀ H ₈ O ₃
Molecular Weight	176.17 g/mol
Appearance	White to off-white solid
Melting Point	85-88 °C
Boiling Point	~320 °C at 760 mmHg (decomposes)
Solubility	Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.45 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, -OH), 3.80 (s, 3H), 3.55 (s, 1H)
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	158.0, 154.5, 134.0, 116.0, 114.0, 84.0, 82.0, 52.5
IR (KBr, cm ⁻¹)	3300-3400 (O-H), 3290 (≡C-H), 2110 (C≡C), 1715 (C=O), 1610, 1510 (C=C, aromatic)
UV-Vis (MeOH) λ _{max}	245 nm, 285 nm

Synthesis of Methyl (4-hydroxyphenyl)propynoate

The most direct and efficient method for the synthesis of **methyl (4-hydroxyphenyl)propynoate** is the Sonogashira cross-coupling reaction.^{[1][2]} This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available 4-iodophenol and couples it with methyl propiolate. To prevent side reactions with the acidic phenolic proton, it is advisable to protect the hydroxyl group prior to the coupling reaction. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the reaction conditions and can be easily removed.



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Caption: Proposed synthesis of **methyl (4-hydroxyphenyl)propynoate**.

Detailed Experimental Protocol

Step 1: Protection of 4-Iodophenol

- To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene.

Step 2: Sonogashira Coupling

- To a solution of 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in a mixture of triethylamine and an appropriate solvent (e.g., THF or DMF), add methyl propiolate (1.2 eq).
- Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
- Add bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propynoate.

Step 3: Deprotection

- Dissolve the silyl-protected product (1.0 eq) in tetrahydrofuran (THF).
- Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **methyl (4-hydroxyphenyl)propynoate**.

Potential Research Areas

The unique structural features of **methyl (4-hydroxyphenyl)propynoate** open up several avenues for research in medicinal chemistry, materials science, and organic synthesis.

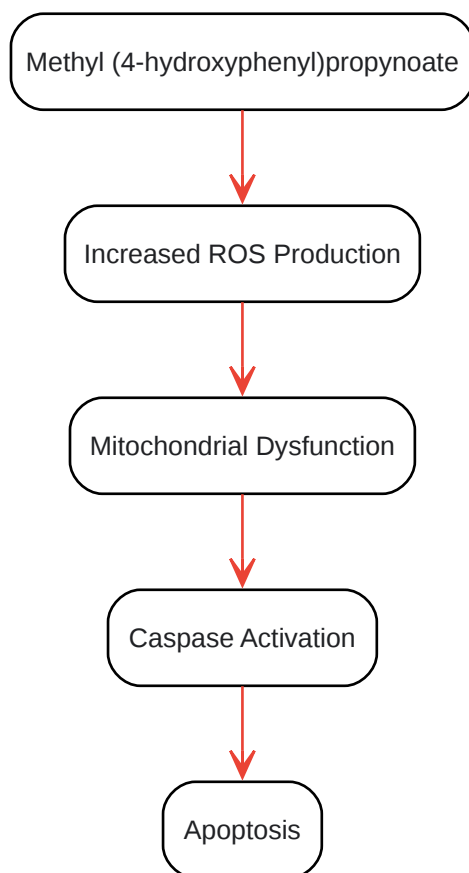
Medicinal Chemistry

The combination of a phenol and a terminal alkyne in a single small molecule suggests several potential biological activities.

- **Anticancer Activity:** Phenolic compounds are known to possess anticancer properties through various mechanisms, including antioxidant activity and induction of apoptosis.^{[3][4]} The alkyne moiety can also contribute to cytotoxicity. Research in this area could involve:

- Screening for cytotoxicity against a panel of cancer cell lines.
- Investigating the mechanism of action, such as cell cycle arrest or apoptosis induction.
- Exploring its potential as a lead compound for the development of more potent analogs.
- Antimicrobial Activity: Both phenolic compounds and some alkynes have demonstrated antimicrobial properties.[\[5\]](#)[\[6\]](#)[\[7\]](#) Potential research includes:
 - Screening against a range of bacteria and fungi, including drug-resistant strains.
 - Determining the minimum inhibitory concentration (MIC).
 - Studying the mechanism of antimicrobial action, such as membrane disruption or enzyme inhibition.
- Neuroprotective Effects: Phenolic compounds are well-documented for their neuroprotective effects, primarily due to their antioxidant and anti-inflammatory properties.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The rigid, linear alkyne linker could influence binding to specific biological targets. Research could focus on:
 - Evaluating its ability to protect neuronal cells from oxidative stress-induced damage.
 - Investigating its effect on neuroinflammatory pathways.
 - Assessing its potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
- Antioxidant Properties: The phenolic hydroxyl group is a classic antioxidant pharmacophore. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Studies could involve:
 - Quantifying its free radical scavenging activity using assays like DPPH or ABTS.
 - Assessing its ability to inhibit lipid peroxidation.
 - Comparing its antioxidant potential to known antioxidants like ascorbic acid or trolox.

The following diagram illustrates a potential signaling pathway that could be modulated by **methyl (4-hydroxyphenyl)propynoate** in the context of its anticancer activity, based on the known effects of phenolic compounds.



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Caption: Potential pro-apoptotic signaling pathway.

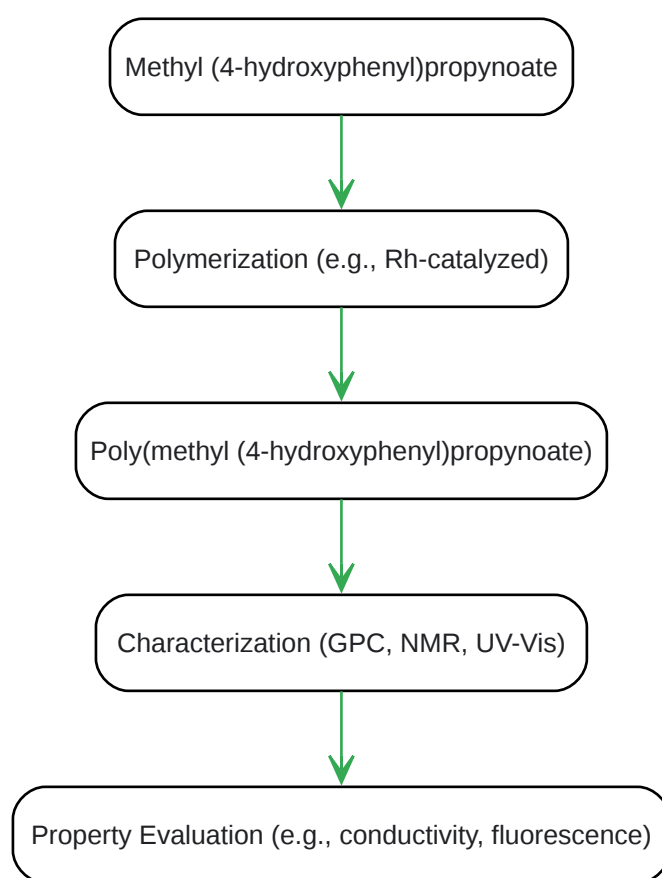
Materials Science

The terminal alkyne group makes **methyl (4-hydroxyphenyl)propynoate** a valuable monomer for the synthesis of novel polymers.^{[16][17][18]}

- **Polymer Synthesis:** The alkyne can undergo polymerization through various methods, including transition-metal catalysis or radical initiation, to produce conjugated polymers. The phenolic hydroxyl group offers a site for further functionalization of the polymer. Research could explore:

- The polymerization of **methyl (4-hydroxyphenyl)propynoate** to form novel conjugated polymers.
- The characterization of the resulting polymers' optical and electronic properties.
- The investigation of these polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The workflow for the synthesis and characterization of a polymer derived from **methyl (4-hydroxyphenyl)propynoate** is depicted below.



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Caption: Polymer synthesis and characterization workflow.

Organic Synthesis and Bioconjugation

The terminal alkyne is a versatile functional group for a variety of organic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

- Click Chemistry: **Methyl (4-hydroxyphenyl)propynoate** can be used as a building block to introduce the 4-hydroxyphenyl moiety into larger molecules via click chemistry. This could be valuable for:
 - Synthesizing libraries of triazole-containing compounds for biological screening.
 - Developing fluorescent probes or biotinylated tags for chemical biology applications.
 - Functionalizing biomolecules, such as peptides or proteins.

Conclusion

Methyl (4-hydroxyphenyl)propynoate represents a largely untapped resource for chemical and biological research. Its straightforward synthesis and the presence of three key functional moieties—a phenol, an aromatic ring, and a terminal alkyne—provide a rich platform for exploration. The potential applications in medicinal chemistry, particularly in the development of new anticancer, antimicrobial, and neuroprotective agents, are significant. Furthermore, its utility as a monomer for novel polymers and as a building block in organic synthesis underscores its versatility. This guide is intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule.

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